molecular formula C12H17NO B1313662 3-(3-Methoxyphenyl)piperidine CAS No. 79601-21-1

3-(3-Methoxyphenyl)piperidine

Cat. No. B1313662
CAS RN: 79601-21-1
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)piperidine” is a compound with the molecular formula C12H17NO . It’s a synthetic fragment that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(3-Methoxyphenyl)piperidine”, has been a subject of research. A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is LXCUAFVVTHZALS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound “3-(3-Methoxyphenyl)piperidine” has a molecular weight of 191.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

  • Analytical Profiles and Biological Matrices : A study by De Paoli et al. (2013) characterized several arylcyclohexylamines, including 3-(3-Methoxyphenyl)piperidine, using various analytical techniques. They developed and validated a method for analyzing these compounds in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, emphasizing the substance's analytical detection in forensic contexts (De Paoli et al., 2013).

  • Synthesis and Chemical Characterization : Research by Millet and Baudoin (2015) focused on the synthesis of 3-Arylpiperidines, a group that includes 3-(3-Methoxyphenyl)piperidine. They developed a palladium-catalyzed migrative Negishi coupling method, which is significant for pharmaceutical research due to the compound's use as a building block in drug development (Millet & Baudoin, 2015).

  • Crystallographic Studies : Jayabharathi et al. (2008) conducted a study on the crystal structure of a related compound, t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, providing insights into the molecular conformation and interactions of similar compounds. This research contributes to understanding the structural properties of 3-(3-Methoxyphenyl)piperidine derivatives (Jayabharathi et al., 2008).

  • Pharmacological Profiling : Roth et al. (2013) investigated the pharmacological profiles of novel ketamine and phencyclidine analogues, including 3-(3-Methoxyphenyl)piperidine. Their study indicates that these compounds are high-affinity ligands for the glutamate NMDA receptor, which is central to understanding their potential therapeutic applications (Roth et al., 2013).

  • Synthesis and Biological Evaluation : Walsh et al. (1989) synthesized a series of compounds including 3-(3-Methoxyphenyl)piperidine derivatives and evaluated their antiallergy activity. This study highlights the potential therapeutic uses of these compounds in treating allergic reactions (Walsh et al., 1989).

  • Gastrointestinal Motility Disorders : Zimmerman et al. (1994) explored N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(3-Methoxyphenyl)piperidine, to discover a peripherally selective opioid antagonist. This research provides insights into the use of such compounds in treating gastrointestinal motility disorders (Zimmerman et al., 1994).

  • GABA transporter ligand for GABA-transporter subtype GAT-3, using ethyl (2-(4-hydroxyphenyl)bis(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylate, a compound related to 3-(3-Methoxyphenyl)piperidine. This study is significant for investigating GABAergic neurotransmission in vivo, which is crucial for understanding various neurological diseases (Schirrmacher et al., 2001).
  • Analgesic Activity : Lalinde et al. (1990) researched 3-methyl-4-(N-phenyl amido)piperidines, a category that includes 3-(3-Methoxyphenyl)piperidine, examining their intravenous analgesic activity. This study contributes to understanding the compound's potential as an analgesic, with implications for pain management (Lalinde et al., 1990).

  • PET Imaging in Neurotransmission : Plenevaux et al. (2000) conducted research on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a compound structurally related to 3-(3-Methoxyphenyl)piperidine. Their study is crucial for PET imaging to study the serotonergic neurotransmission, relevant in understanding various psychiatric and neurological disorders (Plenevaux et al., 2000).

  • Kinetics and Mechanism of Reactions : Castro et al. (2001) studied the reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines, providing insights into the kinetics and mechanism of reactions involving compounds like 3-(3-Methoxyphenyl)piperidine. This research is essential for understanding the chemical behavior and potential applications of these compounds in various reactions (Castro et al., 2001).

  • Acid-Mediated Amido Cyclization in Synthesis : Ramakrishna et al. (2016) accomplished the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, a group related to 3-(3-Methoxyphenyl)piperidine, using acid-mediated amido cyclization. Their work provides an efficient method for synthesizing such compounds, useful in pharmaceutical research (Ramakrishna et al., 2016).

Future Directions

Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .

properties

IUPAC Name

3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454246
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)piperidine

CAS RN

79601-21-1
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
H Kugita, T Oine, H Inoue… - Journal of Medicinal …, 1965 - ACS Publications
2-Methyl analogs of certain3-alkyl-3-phenylpiperidine derivatives havebeen synthesized and tested for anal-gesic activity. 1-Phenacyl derivative of the 2, 3-dimethyl compound (11) was …
Number of citations: 44 pubs.acs.org
U Hacksell, LE Arvidsson, U Svensson… - Journal of Medicinal …, 1981 - ACS Publications
Thirty compounds related to the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-lV-n-propylpiperidine have been synthesized and tested for central dopamine-…
Number of citations: 131 pubs.acs.org
H Wikstroem, D Sanchez, P Lindberg… - Journal of medicinal …, 1984 - ACS Publications
Seven enantiomeric pairs of iV-alkyl analogues of 3-(3-hydroxyphenyl)-jV-n-propylpiperidine (3-PPP, 12) have been synthesized and evaluated pharmacologically (biochemistry and …
Number of citations: 100 pubs.acs.org
Z Raza, S Đaković, I Habuš, V Šunjić - Croatica Chemica Acta, 1991 - hrcak.srce.hr
Various synthetic approaches to 2, 3-dehydro-and 3, 4-dehydro-1-propio-nylpiperidines 12, 13 and to their 1-propyl congeners 14, 15,-two pairs of unsaturated, regioisomeric precursor …
Number of citations: 5 hrcak.srce.hr
YS Wong, C Marazano, D Gnecco… - The Journal of Organic …, 1997 - academia.edu
Reaction of Zincke salts 1 (Scheme 1) with (R)-(-)-phenylglycinol offers a practical entry to chiral 3-substituted pyridinium salts 2. 1 Recently, we disclosed conditions2 for the sodium …
Number of citations: 70 www.academia.edu
Z Raza, S Đaković, I Habuš, V Šunjić - core.ac.uk
Various synthetic approaches to 2, 3-dehydro-and 3, 4-dehydro-1-propionylpiperidines 12, 13 and to their 1-propyl congeners 14, 15,-two pairs of unsaturated, regioisomeric precursor …
Number of citations: 0 core.ac.uk
M Amat, M Cantó, N Llor, C Escolano… - The Journal of …, 2002 - ACS Publications
Cyclodehydration of racemic γ-aryl-δ-oxoesters with (R)- or (S)-phenylglycinol stereoselectively affords bicyclic δ-lactams, in a process that involves a dynamic kinetic resolution. …
Number of citations: 95 pubs.acs.org
DI Schuster, FJ Arnold, RB Murphy - Brain research, 1995 - Elsevier
The sigma receptor/binding site, found in the brain and periphery, binds haloperidol, (+)-benzomorphans, N-propyl-3-(3-hydroxyphenyl)-piperidine (3-PPP) and certain atypical …
Number of citations: 29 www.sciencedirect.com
G Ronsisvalle, O Prezzavento - Sigma Receptors: Chemistry, Cell Biology …, 2007 - Springer
5. Conclusion Purification and cloning of the σ 1 receptor (initially from guinea pig liver) showed that the receptor is a polypeptide of 25.3 kDa (56). Thus, proteins photolabeled by [ 3 H]…
Number of citations: 4 link.springer.com
N Vasdev, S Natesan, L Galineau, A Garcia… - Synapse, 2006 - Wiley Online Library
Dopamine D2 partial agonists have been successfully used as schizophrenia therapeutics. Radiolabeled D2 partial agonists may have application in elucidating dopaminergic …
Number of citations: 12 onlinelibrary.wiley.com

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